3-Bromo-2,2,5,5-tetramethyloxolane
Description
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
3-bromo-2,2,5,5-tetramethyloxolane |
InChI |
InChI=1S/C8H15BrO/c1-7(2)5-6(9)8(3,4)10-7/h6H,5H2,1-4H3 |
InChI Key |
OPEWXPZVQAEICL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(O1)(C)C)Br)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 2,2,5,5 Tetramethyloxolane and Its Precursors
Strategic Approaches to Bromination of the Oxolane Core
The introduction of a bromine atom at the C-3 position of the 2,2,5,5-tetramethyloxolane scaffold is a key synthetic challenge. The high symmetry of the parent TMO molecule and the presence of four methyl groups flanking the ether oxygen influence the reactivity and regioselectivity of bromination reactions.
Direct Bromination Reactions (e.g., Radical, Electrophilic)
Direct bromination of the 2,2,5,5-tetramethyloxolane ring presents a formidable challenge due to the absence of activating groups and the steric hindrance provided by the four methyl groups. The carbon atoms adjacent to the ether oxygen (C-2 and C-5) are quaternary and lack hydrogen atoms, precluding peroxide formation, a common reaction pathway for other ethers. wikipedia.org This inherent stability also makes direct functionalization of the methylene (B1212753) groups at C-3 and C-4 difficult.
Radical bromination, typically employing reagents like N-bromosuccinimide (NBS) with a radical initiator, is a common method for functionalizing alkanes and ethers. However, the application of this method to TMO is not well-documented in the literature. In principle, a radical initiator could promote the abstraction of a hydrogen atom from the C-3 or C-4 position, followed by reaction with a bromine source. The stability of the resulting secondary radical would be a key factor in the feasibility of this approach.
Electrophilic bromination of ethers is generally less common and often requires harsh conditions or specific activating groups. mdpi.com The electron-donating nature of the ether oxygen can activate the ring towards electrophilic attack, but the steric bulk of the methyl groups in TMO would likely hinder the approach of an electrophile.
Halogenation of Pre-functionalized Oxolane Derivatives
A more controlled and regioselective approach to the synthesis of 3-Bromo-2,2,5,5-tetramethyloxolane (B6203070) involves the halogenation of a pre-functionalized oxolane derivative. This strategy introduces a functional group at the desired position, which can then be readily converted to a bromine atom.
A key precursor for this strategy is 2,2,5,5-tetramethyloxolan-3-ol (B1294788). This alcohol can be synthesized and then converted to the corresponding bromide using standard halogenating agents. Common reagents for the conversion of secondary alcohols to alkyl bromides include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). byjus.commasterorganicchemistry.com The reaction with PBr₃ typically proceeds via an Sₙ2 mechanism, which would lead to inversion of stereochemistry if the starting alcohol is chiral. byjus.comyoutube.com
Another potential pre-functionalized intermediate is 2,2,5,5-tetramethyloxolan-3-one. The synthesis of this ketone, followed by alpha-bromination, would yield 3-bromo-2,2,5,5-tetramethyloxolan-3-one. Subsequent reduction of the ketone functionality would provide the target compound. Alpha-bromination of ketones can be achieved under acidic conditions using bromine in a suitable solvent like acetic acid, proceeding through an enol intermediate. libretexts.org Alternatively, reagents like pyridine (B92270) hydrobromide perbromide have been shown to be effective for the α-bromination of acetophenone (B1666503) derivatives. nih.gov
Synthesis of Key Intermediates
The successful synthesis of this compound is highly dependent on the efficient preparation of its precursors.
Preparation of 2,2,5,5-Tetramethyloxolane Scaffolds
The primary precursor, 2,2,5,5-tetramethyloxolane (TMO), is readily synthesized by the acid-catalyzed ring closure of 2,5-dimethylhexane-2,5-diol. wikipedia.orgmdpi.com This dehydration reaction can be effectively catalyzed by strong acids like sulfuric acid or, for higher yields and selectivity, by solid acid catalysts such as zeolites. wikipedia.orgmdpi.com
The synthesis of 2,5-dimethylhexane-2,5-diol itself can be achieved through various methods. A common industrial route involves the reaction of acetylene (B1199291) with acetone (B3395972), followed by hydrogenation. google.comgoogle.com Laboratory-scale syntheses often employ the Grignard reaction, for example, by treating methyl levulinate with methylmagnesium bromide. mdpi.com An alternative approach is the reaction of 2,5-hexanedione (B30556) with methyllithium. mdpi.com
| Precursor | Synthetic Method | Reagents | Reference |
| 2,2,5,5-Tetramethyloxolane | Ring closure of 2,5-dimethylhexane-2,5-diol | H-BEA zeolite, heat | mdpi.com |
| 2,5-Dimethylhexane-2,5-diol | Grignard reaction | Methyl levulinate, MeMgBr | mdpi.com |
| 2,5-Dimethylhexane-2,5-diol | Reaction with organolithium | 2,5-Hexanedione, MeLi | mdpi.com |
| 2,5-Dimethylhexane-2,5-diol | From acetylene and acetone | Acetylene, acetone, isobutanol potassium | google.comgoogle.com |
Development of Substituted Oxolane Precursors for Regioselective Bromination
As previously mentioned, 2,2,5,5-tetramethyloxolan-3-ol is a crucial intermediate. Its synthesis can be achieved through the cyclization of 2,5-dimethylhexane-2,5-diol under specific acidic conditions. The synthesis of 2,2,5,5-tetramethyloxolan-3-one is another key strategy. While direct synthesis methods are not extensively reported, it could potentially be prepared by the oxidation of 2,2,5,5-tetramethyloxolan-3-ol.
The development of methods for the regioselective synthesis of these substituted oxolanes is paramount for the efficient production of this compound.
Ring Closure Strategies for Brominated Oxolanes
An alternative to the bromination of a pre-formed oxolane ring is the cyclization of an acyclic precursor that already contains a bromine atom at the appropriate position. This approach can offer excellent control over the regiochemistry of the final product.
One such strategy would involve the synthesis of a brominated diol, such as 3-bromo-2,5-dimethylhexane-2,5-diol. Subsequent acid-catalyzed dehydration and ring closure would be expected to yield the desired this compound. The synthesis of such a brominated diol could potentially be achieved through the bromination of a suitable unsaturated precursor followed by dihydroxylation, or through the reaction of an epoxide with a bromine nucleophile.
Another plausible ring-closure strategy is the intramolecular Williamson ether synthesis. This would require a precursor containing both a hydroxyl group and a bromine atom in the correct positions, such as a brominated alcohol derived from 2,5-dimethylhexane. For instance, the synthesis of a bromohydrin from an alkene precursor, followed by base-promoted cyclization, is a common method for preparing cyclic ethers. notability.com A facile cesium carbonate-promoted intramolecular cyclization of 2-(gem-bromovinyl)anilines has been reported for the synthesis of 2-bromoindoles, suggesting the potential for similar base-mediated cyclizations to form brominated oxolanes. rsc.org
Cyclodehydration Reactions in the Presence of Bromine
A common route to the 2,2,5,5-tetramethyloxolane core is the acid-catalyzed cyclodehydration of 2,5-dimethyl-2,5-hexanediol. chemicalbook.com This precursor is synthesized industrially from acetylene and acetone or through methods like the hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol. chemicalbook.comgoogle.comgoogle.com
The direct synthesis of this compound via cyclodehydration in the presence of a brominating agent is not a well-documented method. Hypothetically, this transformation would involve the acid-catalyzed ring closure of 2,5-dimethyl-2,5-hexanediol, with a concurrent or subsequent bromination at the C-3 position. However, direct bromination of the saturated oxolane ring is challenging due to the lack of activation at the methylene (C3 and C4) positions.
A more plausible, though still speculative, approach would be the bromination of a precursor that can then undergo cyclization. For instance, the bromination of an unsaturated precursor like 2,5-dimethyl-3-hexene-2,5-diol (B8721845) could be followed by acid-catalyzed cyclization and dehydration to potentially yield a brominated oxolane derivative.
Intramolecular Cyclization Methods
Intramolecular cyclization, specifically electrophilic halocyclization, represents a more direct and established strategy for synthesizing halogenated tetrahydrofurans from unsaturated alcohols. researchgate.net This method involves the reaction of an appropriate γ-hydroxy alkene with an electrophilic bromine source.
For the synthesis of this compound, a suitable precursor would be an unsaturated alcohol such as 2,5-dimethylhex-5-en-2-ol . The reaction of this homoallylic alcohol with an electrophilic bromine source, such as N-Bromosuccinimide (NBS), would proceed via the formation of a cyclic bromonium ion intermediate. The intramolecular attack by the hydroxyl group onto the more substituted carbon of the bromonium ion (following Markovnikov-type regioselectivity) would lead to the formation of the desired five-membered oxolane ring, incorporating the bromine atom at the C-3 position. This type of reaction is a powerful tool for constructing substituted heterocyclic systems. nih.gov
Table 1: Hypothetical Intramolecular Bromocyclization
| Precursor | Reagent | Solvent | Product |
| 2,5-Dimethylhex-5-en-2-ol | N-Bromosuccinimide (NBS) | Dichloromethane (CH₂Cl₂) | This compound |
Stereochemical Control in Synthesis
Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly when creating chiral molecules. For this compound, which has a potential stereocenter at the C-3 position, both diastereoselective and enantioselective approaches can be considered.
Diastereoselective Synthesis of this compound
Diastereoselectivity in the synthesis of substituted tetrahydrofurans is often achieved through substrate control, where the existing stereochemistry in the starting material dictates the stereochemical outcome of the reaction. In the context of the bromocyclization of a γ-hydroxy alkene, if the precursor alcohol contains pre-existing stereocenters, it can influence the facial selectivity of the bromine attack and the subsequent intramolecular ring closure.
For instance, if a precursor like a substituted 2,5-dimethylhex-5-en-2-ol were used, the stereochemistry of the substituents on the carbon chain would direct the conformation of the transition state during cyclization, leading to the preferential formation of one diastereomer of the brominated oxolane over another. Hydroxyl-directed reactions are a known strategy for achieving high diastereoselectivity in the functionalization of alkenes. nih.gov
Enantioselective Approaches to Chiral Brominated Oxolanes
The synthesis of a single enantiomer of a chiral brominated oxolane requires an enantioselective approach, typically involving a chiral catalyst. While no specific method for this compound is documented, general strategies for enantioselective halocyclization are applicable.
These methods often employ a chiral catalyst to create a chiral environment around the substrate during the key bond-forming step. For example, enantioselective bromocyclization of alkenes has been achieved using chiral catalysts such as chiral phosphoric acids or chiral dinuclear gold complexes in the presence of an electrophilic bromine source. acs.orgrsc.org These catalysts can activate the brominating agent or coordinate with the substrate, enabling the formation of one enantiomer of the product with high selectivity.
Table 2: General Approaches for Enantioselective Bromocyclization
| Catalyst Type | Bromine Source | Substrate Type | Reference |
| Chiral Phosphoric Acid | N-Bromosuccinimide | Olefinic Carboxylic Acids | researchgate.net |
| Chiral Dinuclear Gold Complex | N-Bromolactam | Allenes | rsc.org |
| (R,R)-t-Bu-salen-Co(II) Complex | Iodine / NCS | γ-Hydroxy-cis-alkenes | acs.org |
Post-Synthetic Purification and Isolation Techniques for Academic Research
The purification and isolation of the final product are critical steps to ensure its chemical identity and purity. For a non-polar, likely liquid, compound such as this compound, several standard laboratory techniques would be applicable.
Distillation: Given that halogenated ethers can have relatively high boiling points, distillation under reduced pressure (vacuum distillation) would be a suitable method to purify the compound from non-volatile impurities or solvents with significantly different boiling points. askiitians.com
Chromatography: Column chromatography is a versatile technique for separating compounds based on polarity. For a non-polar compound, a silica (B1680970) gel column with a non-polar eluent system, such as pure hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297), would likely be effective. askiitians.com
Chemical Purification: If the synthesis results in unreacted starting materials that are difficult to separate by physical means, chemical purification could be employed. For example, if the product is contaminated with a starting material like 1-bromo-3-methylbutane, which has similar polarity, the mixture could be treated with a secondary amine. The amine would react with the primary alkyl bromide impurity to form a more polar amine salt, which could then be easily removed by an acidic wash. reddit.com
Aqueous Work-up and Extraction: Standard work-up procedures involving washing the crude reaction mixture with water, brine, or mild acidic/basic solutions in a separatory funnel are essential for removing inorganic salts, catalysts, and water-soluble impurities. google.com The organic product is then extracted into an immiscible organic solvent, dried over an agent like anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrated.
The choice of purification method ultimately depends on the specific impurities present, the scale of the reaction, and the physical properties of the target compound.
Reactivity and Reaction Mechanisms of 3 Bromo 2,2,5,5 Tetramethyloxolane
Nucleophilic Substitution Pathways
Nucleophilic substitution at the C3-Br bond of 3-Bromo-2,2,5,5-tetramethyloxolane (B6203070) is a focal point of its chemical character, with mechanistic outcomes being highly sensitive to reaction conditions.
The brominated carbon in this compound is a secondary center, a scenario where both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms are theoretically possible.
The SN1 pathway proceeds through a two-step mechanism involving the initial, rate-determining departure of the bromide leaving group to form a secondary carbocation intermediate at the C3 position. This intermediate is then rapidly attacked by a nucleophile. This pathway is favored by polar, protic solvents (like water or alcohols) that can stabilize the carbocation intermediate and the departing bromide ion. msu.edumasterorganicchemistry.com
The SN2 pathway , in contrast, is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. This mechanism requires the nucleophile to approach the carbon from the backside of the C-Br bond. SN2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents. libretexts.org
In the case of this compound, the SN1 mechanism is generally favored over the SN2 mechanism due to profound steric hindrance, which is discussed in the next section.
The most significant factor controlling the reactivity of this compound is the severe steric hindrance imposed by the four methyl groups at the C2 and C5 positions. researchgate.net These bulky groups flank the reaction center at C3, creating a congested environment that heavily impedes the backside attack required for an SN2 reaction. libretexts.org
Computational and experimental studies on the parent compound, 2,2,5,5-tetramethyloxolane (TMO), have confirmed that the methyl substituents create significant steric shielding, which can slow down reactions involving attack at the ring's carbons. researchgate.net This steric impediment raises the activation energy for the SN2 transition state, making this pathway kinetically unfavorable.
Conversely, the SN1 mechanism avoids this direct nucleophilic attack on the substrate. The rate-limiting step is the formation of the carbocation, a process less affected by the steric bulk of the neighboring methyl groups. Therefore, under conditions that can support carbocation formation (e.g., solvolysis in a polar protic solvent), the SN1 pathway will dominate over the SN2 pathway.
| Reaction Pathway | Key Features | Favored by | Applicability to this compound |
|---|---|---|---|
| SN1 | Two-step, carbocation intermediate | Polar protic solvents, weak nucleophiles | Favored due to steric hindrance disfavoring the SN2 pathway. |
| SN2 | One-step, backside attack | Strong, unhindered nucleophiles, polar aprotic solvents | Disfavored due to severe steric hindrance from the four methyl groups. |
A potential reaction pathway for this compound is an intramolecular nucleophilic attack where the ring's own oxygen atom acts as a nucleophile. However, due to the geometry of the five-membered oxolane ring, a direct SN2-type attack by the oxygen on the C3 carbon is geometrically impossible. Such a reaction would require the formation of a highly strained, bridged oxonium ion intermediate. While rearrangements can occur in related systems, simple intramolecular substitution is not a primary reaction pathway for this compound under standard nucleophilic substitution conditions.
Elimination Reactions
In the presence of a base, this compound can undergo elimination reactions to form unsaturated oxolanes. The competition between E1 (unimolecular elimination) and E2 (bimolecular elimination) mechanisms is a key feature.
The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the leaving group (a β-hydrogen), while the C-Br bond breaks and a double bond forms simultaneously. pressbooks.pub This pathway requires a specific anti-periplanar geometry between the β-hydrogen and the bromine atom and is favored by strong, concentrated bases. libretexts.orgpressbooks.pub
The E1 mechanism is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. msu.edu In the second step, a weak base removes a β-hydrogen, leading to the formation of a double bond. E1 reactions often compete with SN1 reactions and are favored under similar conditions: polar, protic solvents and weak bases. masterorganicchemistry.com
For this compound, treatment with a strong, non-nucleophilic base (such as sodium tert-butoxide) would favor the E2 pathway. Conversely, heating the compound in a polar, protic solvent with a weak base (like ethanol) would favor a competition between E1 and SN1 pathways.
Regioselectivity in elimination reactions is governed by the stability of the resulting alkene, as described by Zaitsev's rule . This rule predicts that the more substituted (and therefore more stable) alkene will be the major product. msu.edulibretexts.org In this compound, there is only one type of β-hydrogen available for elimination, located on the C4 carbon. The C2 carbon has no hydrogens. Therefore, elimination can only produce one constitutional isomer: 2,2,5,5-Tetramethyl-2,3-dihydrooxole .
However, if a very bulky base is used, such as potassium tert-butoxide, the reaction may favor the formation of the Hofmann product (the less substituted alkene). libretexts.org In this specific molecule, since there is only one possible alkene product, regioselectivity is not a variable.
Stereoselectivity refers to the preference for forming one stereoisomer over another (e.g., E vs. Z isomers). The double bond in 2,2,5,5-Tetramethyl-2,3-dihydrooxole is within a five-membered ring and connects C3 and C4, so E/Z isomerism is not applicable. The primary stereochemical consideration is the anti-periplanar arrangement required for the E2 mechanism. The flexibility of the oxolane ring allows the C-H and C-Br bonds to achieve this required alignment for the reaction to proceed. libretexts.orgpressbooks.pub
| Reaction Pathway | Key Features | Favored by | Expected Product |
|---|---|---|---|
| E1 | Two-step, carbocation intermediate | Polar protic solvents, weak bases, heat | 2,2,5,5-Tetramethyl-2,3-dihydrooxole |
| E2 | One-step, anti-periplanar geometry required | Strong, concentrated bases |
Organometallic Chemistry and Cross-Coupling Reactions
The C(sp³)-Br bond in this compound serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various organometallic intermediates and catalyzed coupling reactions.
The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. For this compound, this reaction would theoretically yield (2,2,5,5-tetramethyloxolan-3-yl)magnesium bromide.
Reaction Mechanism:
The generally accepted mechanism proceeds via a single electron transfer (SET) from the magnesium surface to the alkyl halide. This forms a radical anion, which then fragments to form an alkyl radical and a bromide anion. The alkyl radical subsequently reacts with a magnesium(I) species on the metal surface to form the final organomagnesium compound.
Challenges and Considerations:
While the formation of Grignard reagents from secondary alkyl bromides is common, the structure of this compound presents potential challenges. The steric bulk imposed by the four methyl groups on the adjacent carbons (C2 and C5) could hinder the approach of the alkyl bromide to the magnesium surface, potentially slowing down the rate of reaction or requiring more forcing conditions (e.g., activation of magnesium, use of entrainment agents). The ether functional group within the molecule is generally compatible with Grignard formation and can even aid in solvating the resulting Grignard reagent.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and the bromine atom in this compound makes it a suitable substrate for such transformations. libretexts.org These reactions typically involve an oxidative addition of the alkyl bromide to a Pd(0) catalyst, followed by transmetallation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. libretexts.org
Suzuki-Miyaura Coupling:
This reaction couples the alkyl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com The coupling of this compound with an arylboronic acid, for instance, would yield a 3-aryl-2,2,5,5-tetramethyloxolane.
General Catalytic Cycle:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.
Transmetallation: The base activates the organoboron species, which then transfers its organic group to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org
Challenges in sp³-sp² coupling, like the one involving this compound, include slower oxidative addition compared to sp² halides and the potential for β-hydride elimination from the alkyl-palladium intermediate. The selection of appropriate ligands for the palladium catalyst is crucial to promote the desired reaction pathway and suppress side reactions. nih.govrsc.org
Sonogashira Coupling:
The Sonogashira reaction facilitates the coupling of an alkyl halide with a terminal alkyne, creating a C(sp³)–C(sp) bond. beilstein-journals.orgscirp.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. nih.gov Utilizing this compound would allow for the introduction of an alkynyl substituent at the 3-position of the oxolane ring.
Mechanism Highlights: The generally accepted mechanism involves the formation of a copper(I) acetylide species. This species then undergoes transmetallation with the Pd(II) intermediate formed after oxidative addition of the alkyl bromide to the Pd(0) catalyst. rsc.org Reductive elimination then furnishes the coupled product. beilstein-journals.org Copper-free Sonogashira protocols have also been developed. nih.gov
Heck Reaction:
The Heck reaction traditionally couples aryl or vinyl halides with alkenes. organic-chemistry.org The analogous reaction with unactivated alkyl halides, such as this compound, is more challenging but can be achieved under specific conditions. nih.govnih.gov This reaction would involve the coupling of the tetramethyloxolane moiety with an alkene to form a substituted alkene.
Mechanism Considerations: The catalytic cycle involves oxidative addition of the alkyl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. nih.gov A subsequent β-hydride elimination step releases the final product and a palladium-hydride species, which is then converted back to the Pd(0) catalyst in the presence of a base. organic-chemistry.orgthieme-connect.de The regioselectivity of the alkene insertion and the direction of the β-hydride elimination are key factors determining the final product structure. mdpi.com
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for this compound
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound (e.g., R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), phosphine (B1218219) ligands (e.g., XPhos) | Requires a base; tolerant of many functional groups. nih.govnih.gov |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) co-catalyst (e.g., CuI) | Forms C(sp³)–C(sp) bonds; can be run under copper-free conditions. beilstein-journals.orgscirp.org |
| Heck | Alkene (e.g., CH₂=CHR) | Pd(0) or Pd(II) precatalyst, phosphine ligands | Forms a new C=C double bond; β-hydride elimination is a key step. organic-chemistry.orgnih.gov |
Lithiation of this compound can be achieved through lithium-halogen exchange, typically using an organolithium reagent like n-butyllithium or sec-butyllithium (B1581126) at low temperatures. This reaction generates a highly reactive organolithium intermediate, (2,2,5,5-tetramethyloxolan-3-yl)lithium.
Mechanism:
The reaction proceeds via a nucleophilic attack of the organolithium reagent on the bromine atom, forming a transient "ate" complex. This complex then fragments to yield the more stable (2,2,5,5-tetramethyloxolan-3-yl)lithium and the corresponding alkyl bromide (e.g., 1-bromobutane (B133212) if n-butyllithium is used).
Once formed, this lithiated intermediate can be "trapped" by a wide variety of electrophiles to install new functional groups at the 3-position.
Trapping with Aldehydes or Ketones: Results in the formation of secondary or tertiary alcohols.
Trapping with Carbon Dioxide: Yields a carboxylic acid upon acidic workup.
Trapping with Alkyl Halides: Leads to alkylation at the 3-position.
The use of 2,2,5,5-tetramethyloxolane (TMO) itself as a solvent for lithiation reactions has been studied, highlighting its stability in the presence of strong bases like sec-butyllithium, which contrasts with less stable ether solvents like THF. whiterose.ac.uk This intrinsic stability suggests that the oxolane ring in the lithiated derivative of this compound is unlikely to undergo cleavage under typical lithiation-trapping conditions. whiterose.ac.uk
Ring-Opening and Rearrangement Reactions of the Oxolane Ring
The 2,2,5,5-tetramethyloxolane ring is exceptionally stable due to the steric protection afforded by the four methyl groups adjacent to the ether oxygen. wikipedia.org These groups hinder the approach of reagents that might typically cleave ethers (e.g., strong acids like HBr or HI). The absence of hydrogen atoms on the carbons alpha to the oxygen also prevents peroxide formation, a common degradation pathway for other ethers. wikipedia.org
Under normal synthetic conditions, ring-opening of the this compound is not a significant reaction pathway. Extreme conditions, such as high temperatures in the presence of very strong Lewis or Brønsted acids, might force a ring-opening or rearrangement. For example, reaction with triflic acid has been shown to induce reactions with benzene, though this involves the parent TMO, not the bromo-derivative. wikipedia.org Atmospheric breakdown studies show that under gas-phase radical conditions, the reaction proceeds via hydrogen abstraction from the methylene (B1212753) (CH₂) groups rather than immediate ring cleavage. copernicus.orgresearchgate.netsemanticscholar.org For the bromo-derivative, reactions are far more likely to occur at the C-Br bond than to disrupt the stable heterocyclic core.
Oxidative and Reductive Transformations of the Bromine Functional Group
The bromine atom in this compound can be directly transformed through oxidation or reduction reactions.
Reductive Transformations:
The most common reductive transformation is the replacement of the bromine atom with a hydrogen atom (hydrodebromination). This can be accomplished using various reagents:
Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas (H₂).
Metal Hydride Reagents: Using reagents like tributyltin hydride (Bu₃SnH) via a radical mechanism or lithium aluminum hydride (LiAlH₄).
Active Metals: Using zinc dust in an acidic solvent like acetic acid.
These reactions would convert this compound into the parent compound, 2,2,5,5-tetramethyloxolane.
Oxidative Transformations:
Direct oxidation of the C-Br bond is less common than the oxidative addition step in cross-coupling catalysis. However, certain transformations can be considered oxidative in nature. For example, elimination reactions to form an alkene (2,2,5,5-tetramethyl-2,5-dihydrofuran) by treating with a strong, non-nucleophilic base could be seen as an oxidation of the carbon framework. Additionally, nucleophilic substitution with an oxygen-based nucleophile (e.g., acetate (B1210297) followed by hydrolysis) to form the corresponding alcohol, 3-hydroxy-2,2,5,5-tetramethyloxolane, involves the replacement of bromine with a more electronegative oxygen atom.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Bromo-2,2,5,5-tetramethyloxolane (B6203070), a detailed analysis of one- and two-dimensional NMR spectra would provide conclusive evidence for its structure.
The ¹H NMR spectrum is predicted to show distinct signals for each non-equivalent proton in the molecule. The chemical shift of each proton is influenced by its local electronic environment, particularly its proximity to the electronegative bromine and oxygen atoms.
Proton at C3 (H-3): The proton directly attached to the carbon bearing the bromine atom is expected to be the most deshielded of the aliphatic protons, appearing significantly downfield (predicted around δ 4.0-4.5 ppm). Its signal would be split by the two adjacent protons on C4, resulting in a triplet.
Protons at C4 (H-4): The two protons on the C4 carbon are diastereotopic, meaning they are chemically non-equivalent. They are expected to resonate as separate multiplets in the range of δ 2.0-2.5 ppm. Each would be coupled to the proton at C3 and to each other (geminal coupling), leading to complex splitting patterns, likely a doublet of doublets for each.
Methyl Protons (C2-CH₃ and C5-CH₃): The four methyl groups are divided into two sets. The two methyl groups at C2 are diastereotopic due to the chiral center at C3. Similarly, the two methyl groups at C5 are diastereotopic. Therefore, four distinct singlets are expected, resonating in the upfield region (predicted around δ 1.2-1.5 ppm).
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-3 | 4.0 - 4.5 | Triplet (t) |
| H-4a / H-4b | 2.0 - 2.5 | Doublet of Doublets (dd) |
| C2-CH₃ (syn to Br) | 1.2 - 1.5 | Singlet (s) |
| C2-CH₃ (anti to Br) | 1.2 - 1.5 | Singlet (s) |
| C5-CH₃ (syn to Br) | 1.2 - 1.5 | Singlet (s) |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Carbons C2 and C5: These quaternary carbons are bonded to the oxygen atom and are expected to be significantly downfield, resonating around δ 80-85 ppm. mdpi.com
Carbon C3: The carbon atom directly bonded to the electronegative bromine atom will also be deshielded, with a predicted chemical shift in the range of δ 50-60 ppm.
Carbon C4: This methylene (B1212753) carbon is expected to appear at approximately δ 38-45 ppm. mdpi.com
Methyl Carbons: The four methyl carbons are expected to be in the upfield region of the spectrum, likely around δ 25-30 ppm. mdpi.com Due to diastereotopicity, they may appear as four separate signals.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 / C5 | 80 - 85 |
| C3 | 50 - 60 |
| C4 | 38 - 45 |
Two-dimensional NMR experiments are crucial for assembling the complete structural picture and confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations. A key correlation would be observed between the H-3 proton and the H-4 protons, confirming their adjacency in the ring structure.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It would be used to definitively assign the signals for C3/H-3 and C4/H-4, and to link each of the four methyl proton singlets to their respective methyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for identifying quaternary carbons. For instance, correlations would be expected from the methyl protons to the C2 and C5 carbons, confirming the tetramethyl substitution pattern at these positions. A correlation from the H-4 protons to C2 would also help solidify the ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. It would be essential for determining the stereochemistry of the molecule, specifically the relative orientation of the bromine atom. For example, a NOESY correlation between the H-3 proton and one of the methyl groups on C2 and one on C5 would suggest that these groups are on the same face of the oxolane ring.
Infrared (IR) Spectroscopy for Diagnostic Vibrational Modes
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorption bands:
C-H Stretching: Strong bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the methyl and methylene C-H bonds.
C-O Stretching: A strong, characteristic band for the ether C-O-C stretch, expected in the 1050-1150 cm⁻¹ region.
C-Br Stretching: The vibration for the carbon-bromine bond would appear in the fingerprint region, typically between 500-650 cm⁻¹. This signal can sometimes be weak but is a key diagnostic for the presence of the bromine substituent.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the molecular formula.
Accurate Mass: The calculated exact mass of C₈H₁₅BrO would be determined, and the experimental value from HRMS would be expected to match this to within a few parts per million.
Isotopic Pattern: A key feature in the mass spectrum would be the characteristic isotopic pattern for bromine. Two peaks of nearly equal intensity would be observed for the molecular ion, one for the ⁷⁹Br isotope ([M]⁺) and one for the ⁸¹Br isotope ([M+2]⁺).
Fragmentation Pathways: Common fragmentation pathways would likely include the loss of the bromine atom (M-Br)⁺, loss of a methyl group (M-CH₃)⁺, and cleavage of the oxolane ring, leading to smaller charged fragments.
X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis
Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would yield a three-dimensional model of the molecule in the solid state, confirming:
Connectivity: The exact bonding arrangement of all atoms.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can provide insight into ring strain and steric interactions.
Conformation: The preferred conformation of the five-membered oxolane ring (e.g., envelope or twist conformation) and the precise orientation (axial or equatorial) of the bromine substituent relative to the ring.
Stereochemistry: Unambiguous assignment of the relative and absolute stereochemistry of the chiral center at C3.
Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Assignment
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods used to investigate the stereochemical features of chiral molecules. These techniques rely on the differential interaction of left and right circularly polarized light with a chiral substance. While specific experimental CD and ORD data for this compound are not extensively reported in publicly available literature, the principles of these techniques would be applied to determine its absolute configuration.
For a definitive assignment, the experimental chiroptical spectra would be compared with theoretical spectra generated through quantum chemical calculations. This combined experimental and computational approach is the modern standard for assigning the absolute configuration of chiral molecules.
Theoretical Framework for Analysis:
Conformational Search: The first step would involve a thorough conformational analysis of both the (R)- and (S)-enantiomers of this compound to identify all stable low-energy conformers.
Quantum Chemical Calculations: For each stable conformer, the optical rotation and Circular Dichroism spectra would be calculated using time-dependent density functional theory (TD-DFT).
Spectral Simulation: The calculated spectra for each conformer are then weighted according to their Boltzmann population at a given temperature to generate a final, averaged theoretical spectrum for each enantiomer.
Comparison and Assignment: The experimentally measured CD or ORD spectrum is then compared to the calculated spectra for the (R)- and (S)-enantiomers. A match between the experimental and one of the theoretical spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer under investigation.
The electronic transitions responsible for the Cotton effects observed in the CD spectrum would likely involve the n → σ* transitions associated with the bromine and oxygen atoms, as well as σ → σ* transitions of the oxolane ring. The position and sign of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chiral center.
Hypothetical Chiroptical Data:
In the absence of experimental data, a hypothetical data table illustrates how the results would be presented. The specific rotation, [α]D, would provide an initial indication of the enantiomeric purity of a sample, while the CD spectrum would offer more detailed structural information.
| Spectroscopic Technique | Parameter | Hypothetical Value for (R)-enantiomer | Hypothetical Value for (S)-enantiomer |
| Optical Rotation | Specific Rotation [α]D (c, solvent) | Positive Value | Negative Value |
| Circular Dichroism | λmax [nm] (Δε [M-1cm-1]) | e.g., 210 (+1.5) | e.g., 210 (-1.5) |
Table 1: Hypothetical Chiroptical Data for this compound Enantiomers.
This table demonstrates that the enantiomers would exhibit equal and opposite optical rotations and CD signals. The actual values would need to be determined experimentally and corroborated with theoretical calculations for a conclusive assignment of the absolute configuration of this compound.
Computational and Theoretical Investigations of 3 Bromo 2,2,5,5 Tetramethyloxolane
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the intrinsic properties of 3-Bromo-2,2,5,5-tetramethyloxolane (B6203070). These methods provide a detailed picture of the molecule's geometry, electronic landscape, and reactivity.
Geometry Optimization and Conformational Landscapes
The three-dimensional structure of this compound is crucial to its function and reactivity. Geometry optimization calculations using methods like DFT can predict the most stable arrangement of atoms in the molecule. These calculations can reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For the oxolane ring, which is non-planar, conformational analysis is essential to identify the various possible puckered forms and their relative energies. This analysis helps in understanding the molecule's flexibility and the preferred shapes it adopts.
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of this compound governs its chemical behavior. Molecular Orbital (MO) theory, often employed in conjunction with DFT, describes the distribution and energy of electrons within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity.
Reaction Mechanism Elucidation through Transition State Calculations
Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. By locating and characterizing transition states, which are the energy maxima along a reaction coordinate, chemists can understand the mechanistic pathways of reactions. For instance, in a substitution or elimination reaction, transition state calculations can help determine the feasibility of different mechanisms, such as S"N"1, S"N"2, E1, or E2, by calculating the activation energies associated with each pathway.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational changes, intermolecular interactions, and the behavior of the molecule in different environments, such as in various solvents. For this compound, MD simulations can be used to study its diffusion, rotational motion, and interactions with solvent molecules, which are crucial for understanding its macroscopic properties.
Predictive Modeling for Reactivity and Selectivity
Building upon the data from quantum chemical calculations and MD simulations, predictive models can be developed to forecast the reactivity and selectivity of this compound in various chemical transformations. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can correlate the computed molecular descriptors (e.g., electronic properties, steric parameters) with experimental reactivity data. These models can then be used to predict the outcome of reactions under different conditions, aiding in the design of new synthetic routes and the optimization of reaction yields.
Applications of 3 Bromo 2,2,5,5 Tetramethyloxolane in Complex Organic Synthesis
A Versatile Building Block for Elaborate Molecular Architectures
Theoretically, the presence of a bromine atom on the tetramethyloxolane scaffold should render 3-Bromo-2,2,5,5-tetramethyloxolane (B6203070) a versatile building block. The C-Br bond could serve as a handle for a variety of transformations, allowing for the introduction of diverse functional groups. For instance, it could potentially participate in:
Cross-coupling reactions: Palladium-catalyzed reactions such as Suzuki, Stille, or Sonogashira couplings could be employed to form new carbon-carbon bonds, thereby extending the molecular framework.
Nucleophilic substitution: The bromine atom could be displaced by a range of nucleophiles, including amines, alkoxides, and thiolates, to introduce heteroatomic functionality.
Grignard reagent formation: Treatment with magnesium metal could, in principle, generate the corresponding Grignard reagent, a powerful nucleophile for the formation of new C-C bonds with various electrophiles.
The steric hindrance provided by the four methyl groups adjacent to the ether oxygen is a notable feature of the parent TMO, contributing to its stability. copernicus.org This steric bulk in this compound could influence the regioselectivity and stereoselectivity of its reactions, a factor that would require empirical investigation.
Role in the Synthesis of Advanced Heterocyclic Systems
Brominated compounds are frequently utilized as precursors in the synthesis of heterocyclic systems. This compound could hypothetically be a starting material for the construction of novel heterocyclic architectures. Potential, though unproven, synthetic routes could involve:
Intramolecular cyclization: If a suitable nucleophilic group is introduced elsewhere on a molecule containing the 3-(2,2,5,5-tetramethyloxolanyl) moiety, intramolecular cyclization could lead to the formation of fused or bridged heterocyclic systems.
Multi-component reactions: The brominated oxolane could potentially be a component in reactions involving multiple starting materials to construct complex heterocyclic products in a single step.
Precursor for Spirocyclic and Fused-Ring Compounds
The synthesis of spirocyclic and fused-ring compounds is a significant area of organic synthesis, with many such structures found in natural products and pharmaceuticals. While there is no direct evidence of its use, this compound could be envisioned as a precursor to such systems. For example, the formation of a Grignard reagent from this compound, followed by reaction with a cyclic ketone, could lead to an intermediate that, upon further transformation, yields a spirocyclic structure. Similarly, intramolecular reactions of appropriately substituted derivatives could lead to fused-ring systems incorporating the tetramethyloxolane ring.
Utility in Stereoselective Total Synthesis Efforts
The stereochemical outcome of a reaction is a critical aspect of total synthesis. The chiral center at the C3 position of this compound (if resolved into its enantiomers) could be a valuable tool in stereoselective synthesis. The bulky tetramethyl-substituted oxolane ring could act as a chiral auxiliary, directing the stereochemical course of reactions at other parts of the molecule. However, without any reported stereoselective reactions involving this compound, its utility in this regard remains purely speculative.
In-depth Analysis of this compound Reveals a Gap in Current Chemical Research
Despite a thorough investigation into the chemical literature and databases, no specific scientific information is currently available for the compound this compound. This includes a lack of data regarding its synthesis, reactivity, potential for mechanistic studies, and novel synthetic applications. Consequently, a detailed article on this specific compound cannot be generated at this time.
The parent compound, 2,2,5,5-tetramethyloxolane (TMO), is a well-documented and researched chemical. It has gained significant attention as a "green" solvent alternative to hydrocarbons like toluene. Studies on TMO have explored its synthesis, physical properties, and applications in various chemical reactions. However, the introduction of a bromine atom at the 3-position of the oxolane ring appears to be a novel concept that has not been reported in the accessible scientific literature.
The absence of information on this compound prevents any meaningful discussion on the topics outlined in the user's request, which include:
Synthesis and Reactivity Outlook: There are no published methods for the synthesis of this specific brominated compound. Without a known synthetic route, its reactivity remains entirely theoretical.
Potential for Further Mechanistic Studies: As the compound's existence and reactivity are not established, there are no current mechanistic studies to analyze or build upon.
Exploration of Novel Synthetic Applications: Without understanding its synthesis and reactivity, it is impossible to explore its potential uses in synthetic chemistry.
Integration with Green Chemistry Principles for Sustainable Synthesis: While the parent compound TMO is associated with green chemistry, the sustainability of any potential synthesis for its brominated derivative is unknown.
This lack of data highlights a potential area for future research. The synthesis and characterization of this compound could open new avenues for investigation into its chemical properties and potential applications. Until such research is conducted and published, a comprehensive and scientifically accurate article on this specific compound remains unfeasible.
Q & A
What are the established synthesis routes for TMO, and how do they align with green chemistry principles?
Basic
TMO can be synthesized via bio-based pathways using renewable feedstocks. One validated method involves methyl levulinate (a byproduct of furandicarboxylic acid production) undergoing triple methylation with methyl magnesium chloride to yield 2,5-dimethylhexane-2,5-diol (DHL), followed by cyclodehydration using H-BEA zeolites to produce TMO with >98.5% purity . This route aligns with green chemistry principles by utilizing waste streams (methyl levulinate) and minimizing hazardous reagents. Another approach leverages acetone and acetylene as starting materials, emphasizing renewable feedstocks and avoiding peroxide formation risks .
What key physicochemical properties of TMO make it a viable alternative to traditional hydrocarbon solvents?
Basic
TMO’s non-polar nature, boiling point (112°C), and melting point (-272°C) make it comparable to toluene in solvation power while avoiding peroxide formation due to its α-proton-free structure . Its lipophilic affinity enhances partitioning in biphasic systems (e.g., enzymatic reactions), achieving up to 21.4 wt% recovery of lipophilic compounds like β-diketones . Unlike toluene or THF, TMO exhibits no peroxide formation even under UV/heat stress, improving laboratory safety .
What toxicity assessments have been conducted on TMO, and what are their implications for laboratory handling?
Basic
TMO has undergone preliminary toxicity testing, including a 96-hour murine study showing low acute toxicity (LD₅₀ >2.88 mg/L) . These results suggest safer handling compared to solvents like N-methylpyrrolidone (NMP) or toluene, which are classified as reproductive toxins . However, researchers should still adhere to standard PPE protocols and monitor long-term exposure data as it becomes available.
How does TMO’s performance in transition-metal-catalyzed reactions compare to conventional solvents?
Advanced
In Buchwald–Hartwig aminations, TMO outperforms toluene for electron-deficient aryl bromides when using Cs₂CO₃ as a base, reducing residual palladium in isolated amines by 30–50% . This is attributed to TMO’s lower nucleophilic interference and enhanced stabilization of palladium intermediates. However, in reactions requiring strong π-π interactions (e.g., radical polymerizations), toluene may still be superior, highlighting the need for substrate-specific solvent screening .
What methodological considerations are critical when substituting TMO in biphasic enzymatic reactions?
Advanced
Optimal biphasic systems using TMO require careful phase ratio tuning. For example, a 50:50 water/TMO ratio with 1 mg/mL enzyme concentration and 5 g/L substrate loading achieved 15–32% molar conversion in flavonoid glycoside hydrolysis . Pre-saturating TMO with water minimizes enzyme denaturation, while maintaining substrate solubility. Researchers should also assess solvent recovery rates (e.g., TMO’s 21.4 wt% β-diketone yield ) to justify sustainability claims.
How can researchers assess the bio-based content and sustainability metrics of TMO?
Advanced
Bio-based carbon content is quantified via ASTM D6866-20 Method B, with TMO synthesized from methyl levulinate achieving 64% bio-content . Green metrics tools like the CHEM21 Toolkit evaluate solvent life cycles, emphasizing feedstock renewability and waste reduction. For example, TMO’s synthesis from glucose-derived methyl levulinate reduces reliance on fossil-based acetone .
What contradictions exist regarding TMO’s solvation power, and how can they be resolved?
Advanced
Discrepancies arise in TMO’s performance across reaction systems. While it excels in Buchwald–Hartwig aminations and enzyme-mediated esterifications , its solvation power for highly aromatic substrates (e.g., polystyrene) lags behind toluene . To resolve contradictions, researchers should correlate solvent Hansen parameters (δD, δP, δH) with reaction outcomes and use computational models (e.g., COSMO-RS) to predict compatibility .
What strategies optimize TMO’s use in polymer processing to replace NMP?
Advanced
In polymer processing, TMO’s low viscosity and high thermal stability (up to 200°C) enable efficient dissolution of polyamides and polyurethanes . Substitution protocols recommend gradual solvent blending (e.g., 10–20% TMO in NMP mixtures) to maintain solution homogeneity. Toxicity studies confirm TMO’s superior safety profile, addressing NMP’s reproductive toxicity concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
